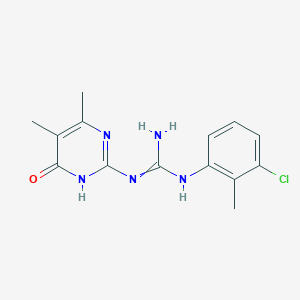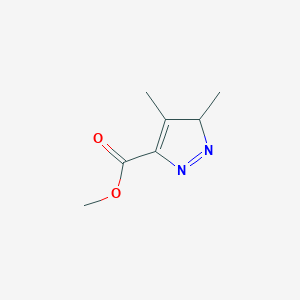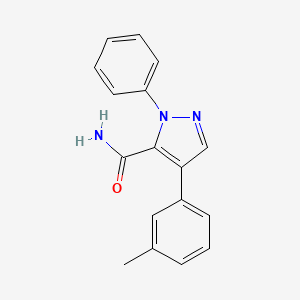
(S)-2-Amino-N-((R)-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide is a complex organic compound that features a variety of functional groups, including an amino group, an imidazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide likely involves multiple steps, including the formation of the piperidine ring, the introduction of the butyryl and phenyl groups, and the coupling of the imidazole ring. Typical reaction conditions might include the use of protecting groups, catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, the compound might be investigated for its potential as a pharmaceutical agent, given its structural similarity to known bioactive molecules.
Medicine
In medicine, it could be explored for its therapeutic potential, particularly in the treatment of neurological disorders or as an analgesic.
Industry
Industrially, the compound might find applications in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action for this compound would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors or ion channels, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-N-(®-1-(4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide
- (S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide
Uniqueness
The uniqueness of (S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C32H41N5O4 |
|---|---|
分子量 |
559.7 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C32H41N5O4/c1-4-8-29(38)32(24-9-6-5-7-10-24)13-15-37(16-14-32)31(40)27(18-23-11-12-28(41-3)22(2)17-23)36-30(39)26(33)19-25-20-34-21-35-25/h5-7,9-12,17,20-21,26-27H,4,8,13-16,18-19,33H2,1-3H3,(H,34,35)(H,36,39)/t26-,27+/m0/s1 |
InChIキー |
SPHDWBPXAMFBHY-RRPNLBNLSA-N |
異性体SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC(=C(C=C2)OC)C)NC(=O)[C@H](CC3=CN=CN3)N)C4=CC=CC=C4 |
正規SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC(=C(C=C2)OC)C)NC(=O)C(CC3=CN=CN3)N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)
![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)

![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)



![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)


![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
